molecular formula C21H25BrN4OS B2750919 N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476441-84-6

N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2750919
CAS No.: 476441-84-6
M. Wt: 461.42
InChI Key: VQIHNYDZERHMMX-UHFFFAOYSA-N
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Description

N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that features a unique structure combining a bromophenyl group, a methylsulfanyl group, a triazole ring, and an adamantane moiety

Scientific Research Applications

N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.

    Materials Science: The compound’s adamantane moiety can impart rigidity and stability, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used to study the effects of triazole-containing molecules on biological systems.

    Industrial Applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-triazole ring, which is then functionalized with a bromophenyl group and a methylsulfanyl group. The final step involves the attachment of the adamantane-1-carboxamide moiety.

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization with bromophenyl and methylsulfanyl groups: This step often involves nucleophilic substitution reactions.

    Attachment of the adamantane-1-carboxamide moiety: This is typically done through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring can act as a bioisostere for amides, potentially interacting with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
  • N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
  • N-[[4-(4-iodophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Uniqueness

The uniqueness of N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide lies in its combination of a bromophenyl group, a methylsulfanyl group, a triazole ring, and an adamantane moiety. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN4OS/c1-28-20-25-24-18(26(20)17-4-2-16(22)3-5-17)12-23-19(27)21-9-13-6-14(10-21)8-15(7-13)11-21/h2-5,13-15H,6-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIHNYDZERHMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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